

# 2-Chloro-1-pentene IUPAC name and synonyms

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## Compound of Interest

Compound Name: 2-Chloro-1-pentene

Cat. No.: B14668074

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An In-depth Technical Guide to **2-Chloro-1-pentene**

## Chemical Identity and Nomenclature

The compound of interest is an organochloride with the molecular formula  $C_5H_9Cl$ . Its structure consists of a five-carbon chain with a double bond at the first carbon and a chlorine atom at the second carbon.

IUPAC Name: 2-chloropent-1-ene<sup>[1][2]</sup>

Synonyms:

- **2-Chloro-1-pentene**<sup>[2][3][4]</sup>
- 1-Pentene, 2-chloro-<sup>[2][3]</sup>
- 2-chloro-pent-1-ene<sup>[2][3]</sup>

## Physicochemical and Computed Properties

A summary of the key physical, chemical, and computed properties of **2-Chloro-1-pentene** is presented below. This data is crucial for understanding its behavior in various experimental and industrial settings.

Property	Value	Reference(s)
Identifiers		
CAS Number	42131-85-1	[3][4]
PubChem CID	142577	[2]
InChIKey	RYAVTKZLXAVVAQ-UHFFFAOYSA-N	[4]
Molecular Properties		
Molecular Formula	C <sub>5</sub> H <sub>9</sub> Cl	[1][3]
Molecular Weight	104.578 g/mol	[4]
Exact Mass	104.0392780 Da	[3]
Physical Properties		
Boiling Point	96 °C at 760 mmHg	[3]
Density	0.891 g/cm <sup>3</sup>	[3]
Refractive Index	1.4210	[3]
Flash Point	3.6 °C	[3]
Vapor Pressure	50.7 mmHg at 25°C	[3]
Computed Properties		
XLogP3	2.6	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	0	[3]
Rotatable Bond Count	2	[3]
Topological Polar Surface Area	0 Å <sup>2</sup>	
Complexity	47.9	[3]
Chromatography Data		

Kovats Retention Index  
(Standard non-polar)

679

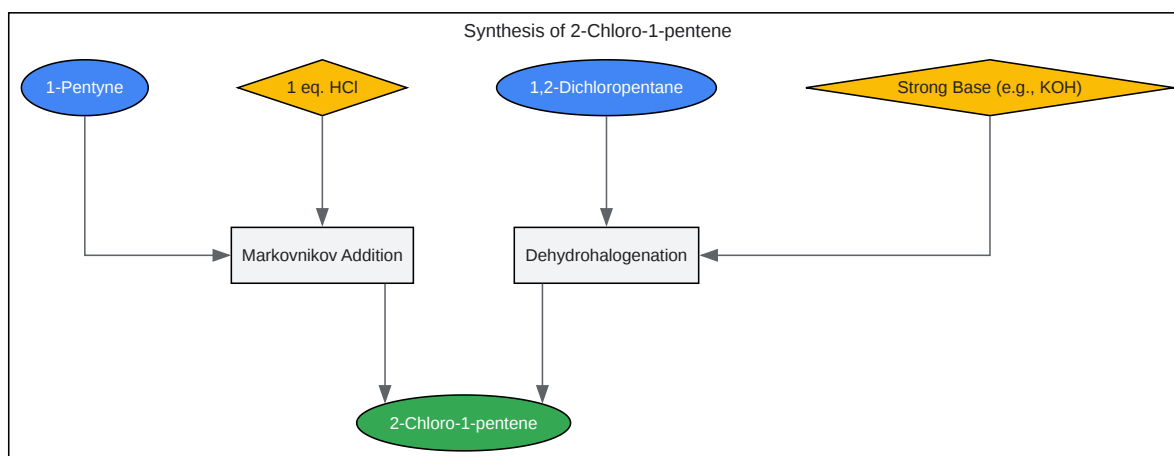
[2]

## Synthesis and Reactivity

**2-Chloro-1-pentene** is a versatile intermediate in organic synthesis.[1] Its reactivity is primarily dictated by the presence of the vinyl chloride moiety, which allows for a range of chemical transformations.

## Synthetic Methodologies

Several synthetic routes can be employed for the preparation of **2-Chloro-1-pentene**. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.



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Caption: Primary synthetic routes to **2-Chloro-1-pentene**.

## Experimental Protocols

Detailed experimental procedures for the synthesis of **2-Chloro-1-pentene** are provided below. These protocols are based on established chemical principles for analogous transformations.

### Protocol 1: Electrophilic Addition of HCl to 1-Pentyne

This method relies on the Markovnikov addition of hydrogen chloride across the carbon-carbon triple bond of 1-pentyne.<sup>[5][6]</sup> The reaction is regioselective, yielding the desired **2-chloro-1-pentene** as the major product.

- Materials:
  - 1-Pentyne (1.0 eq)
  - Anhydrous Hydrogen Chloride (HCl) (1.0 eq)
  - Anhydrous, non-polar solvent (e.g., Dichloromethane)
  - Standard inert atmosphere glassware (Schlenk line or glovebox)
- Procedure:
  - Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a low-temperature thermometer, under an inert atmosphere (e.g., Nitrogen or Argon).
  - Dissolve 1-pentyne in anhydrous dichloromethane and cool the solution to 0 °C using an ice bath.
  - Slowly bubble a stoichiometric amount (1.0 equivalent) of anhydrous HCl gas through the stirred solution. Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC.
  - Upon completion, stop the flow of HCl and allow the reaction mixture to warm to room temperature.
  - Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess HCl.

- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate the solvent under reduced pressure.
- Purify the crude product via fractional distillation to yield pure **2-chloro-1-pentene**.

#### Protocol 2: Dehydrohalogenation of 1,2-Dichloropentane

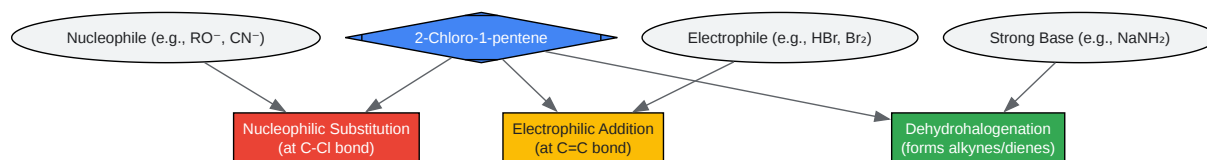
This elimination reaction involves treating 1,2-dichloropentane with a strong base to remove one equivalent of HCl, forming the alkene.<sup>[1][7]</sup>

- Materials:
  - 1,2-Dichloropentane (1.0 eq)
  - Potassium Hydroxide (KOH) ( $\geq 1.1$  eq)
  - Ethanol (solvent)
  - Standard reflux apparatus
- Procedure:
  - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in ethanol with gentle heating.
  - To the ethanolic KOH solution, add 1,2-dichloropentane dropwise via an addition funnel.
  - Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by GC analysis.
  - After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
  - Extract the product with a low-boiling-point organic solvent, such as diethyl ether.
  - Wash the combined organic extracts with water and then with brine.

- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and remove the solvent by rotary evaporation.
- The resulting crude product can be purified by fractional distillation under reduced pressure.

## Chemical Reactivity and Applications

The dual functionality of the alkene and the chloro-group makes **2-Chloro-1-pentene** a useful building block in organic synthesis.[1] It can undergo several types of reactions, including substitution, addition, and elimination.[1]



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Caption: Major reaction pathways of **2-Chloro-1-pentene**.

- **Nucleophilic Substitution:** The chlorine atom can be displaced by various nucleophiles. This allows for the introduction of different functional groups at the C-2 position.
- **Electrophilic Addition:** The double bond is susceptible to attack by electrophiles. For instance, the addition of hydrogen halides (e.g., HBr) or halogens (e.g.,  $\text{Br}_2$ ) can lead to the formation of dihaloalkanes.
- **Elimination Reactions:** Under strongly basic conditions, a second equivalent of HCl can be eliminated to form alkynes or dienes, depending on the reaction conditions and the substrate structure.

Due to its reactivity, **2-Chloro-1-pentene** serves as an intermediate in the synthesis of more complex molecules, including potential building blocks for pharmaceuticals, agrochemicals, and specialty polymers.[1]

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## References

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